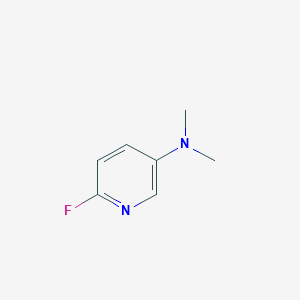
(3-(Bromomethyl)-4-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Bromomethyl)-4-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H10BBrO3 It is a boronic acid derivative, which is characterized by the presence of a boron atom bonded to a phenyl ring substituted with a bromomethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)-4-methoxyphenyl)boronic acid typically involves the bromination of a suitable precursor followed by the introduction of the boronic acid moiety. One common method is the bromination of 4-methoxybenzyl alcohol to obtain 3-(bromomethyl)-4-methoxybenzyl bromide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(Bromomethyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The boronic acid moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic esters or reduction to yield boronic alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura reactions.
Oxidation and Reduction Products: Boronic esters and boronic alcohols, respectively.
Scientific Research Applications
(3-(Bromomethyl)-4-methoxyphenyl)boronic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)-4-methoxyphenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid moiety can interact with diols and other Lewis bases, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, blocking its activity . The bromomethyl group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)phenylboronic acid: Lacks the methoxy group, making it less versatile in certain reactions.
4-(Bromomethyl)phenylboronic acid: Similar structure but with the bromomethyl group in a different position, affecting its reactivity and applications.
3-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
(3-(Bromomethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both bromomethyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The methoxy group can influence the electronic properties of the phenyl ring, making the compound more suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[3-(bromomethyl)-4-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTNCANTIYIBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CBr)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8027940.png)
![8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8027947.png)







